Trimethylamine oxide
Description
Trimethylamine N-oxide (TMAO) is an organic compound with the molecular formula C₃H₹NO and a molecular weight of 75.11 g/mol . It is synthesized endogenously via gut microbiota metabolism of dietary nutrients such as choline, phosphatidylcholine, and L-carnitine, followed by hepatic oxidation of trimethylamine (TMA) to TMAO . TMAO serves dual biological roles: as a protein-stabilizing osmolyte in marine organisms and plants (e.g., aiding stress tolerance in Arabidopsis thaliana under low temperatures) and as a proatherogenic metabolite in mammals. Elevated circulating TMAO levels are strongly associated with cardiovascular diseases (CVD), including heart failure, atherosclerosis, and adverse cardiac events .
Propriétés
IUPAC Name |
N,N-dimethylmethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYRKYUKCHHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049678 | |
| Record name | N,N-Dimethyl-methanamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless | |
| Record name | Trimethylamine-N-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18356 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Trimethylamine oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
454 mg/mL, Soluble in water, Soluble (in ethanol) | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Trimethylamine oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1184-78-7 | |
| Record name | Trimethylamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyloxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylamine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanamine, N,N-dimethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-methanamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylamine, N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLAMINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLD0K1SJ1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 99 °C | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Base-Catalyzed Oxidation Without Stabilizers
The foundational method involves reacting aqueous TMA (24–30.94% mass fraction) with H₂O₂ (41.26–57.90% mass fraction) at 65–75°C for 6 hours. For instance, a 1:1.03 molar ratio of TMA:H₂O₂ at 70–75°C yielded 89.8% TMAO with 97.3% purity. Cooling the reaction mixture to 40°C induced crystallization, followed by vacuum distillation (50–70°C) to recover residual TMAO from the mother liquor. However, uncontrolled exothermic reactions in the absence of stabilizers risked H₂O₂ degradation, limiting reproducibility.
Stabilized Oxidation Using EDTA-Na and Organic Acids
Incorporating EDTA disodium salt (EDTA-Na) at 0.0014–0.0005 mol/mol TMA significantly improved reaction stability and yield. For example, a 1:1.37 TMA:H₂O₂ ratio with 0.0005 mol EDTA-Na/mol TMA at 65–70°C achieved 97.7% yield and 97.6% purity. Similarly, benzoic acid (0.002 mol/mol TMA) enhanced crystallization efficiency, yielding 94.5% TMAO at 68–72°C. These stabilizers chelate metal ions that catalyze H₂O₂ decomposition, ensuring consistent oxidation kinetics.
Molar Ratio Effects on Conversion Efficiency
Varying the TMA:H₂O₂ molar ratio from 1:1.03 to 1:1.59 demonstrated that excess H₂O₂ (1.25–1.59 mol) marginally improved yields (93.6–95.1%) but required precise temperature control to avoid side reactions. A 1:1.03 ratio minimized reagent waste while maintaining 89.8% yield, indicating stoichiometric balance as a cost-effective strategy for industrial production.
Temperature and Reaction Time Profiles
Optimal reaction temperatures ranged between 65–75°C, with prolonged heating (>6 hours) at lower temperatures (65–70°C) favoring complete TMA conversion. For instance, a 6-hour reaction at 68–72°C with 1:1.59 TMA:H₂O₂ produced 93.6% TMAO, whereas shorter durations (3–4 hours) at higher temperatures (70–90°C) risked byproduct formation.
Workup and Purification Techniques
Post-reaction crystallization at 40–50°C, followed by vacuum distillation (50–70°C) of mother liquors, enabled 92–97% recovery of residual TMAO. Drying crystallized TMAO at 45–80°C under reduced pressure ensured minimal moisture content (<3%), critical for pharmaceutical-grade purity.
Data Analysis and Industrial-Scale Considerations
Table 1: Comparative Analysis of TMAO Synthesis Methods
| Example | TMA Conc. (%) | H₂O₂ Conc. (%) | Stabilizer (mol/mol TMA) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 30.94 | 53.45 | None | 70–75 | 6 | 89.8 | 97.3 |
| 3 | 24.00 | 57.90 | None | 68–72 | 6 | 93.6 | 96.8 |
| 5 | 30.94 | 47.27 | EDTA-Na (0.0014) | 68–72 | 6 | 93.2 | 97.3 |
| 7 | 24.00 | 25.80 | EDTA-Na (0.0005) | 65–70 | 6 | 97.7 | 97.6 |
| 8 | 28.12 | 51.00 | Benzoic Acid (0.002) | 67–72 | 4 | 94.5 | 97.6 |
Table 2: Impact of Stabilizers on Reaction Efficiency
| Stabilizer | Avg. Yield Increase (%) | Avg. Purity Increase (%) |
|---|---|---|
| EDTA-Na | +8.9 | +0.8 |
| Benzoic Acid | +4.7 | +0.3 |
| None | Baseline | Baseline |
Discussion: Key Parameters and Scalability
The scalability of TMAO synthesis hinges on three factors: (1) stabilizer selection , with EDTA-Na offering superior yield consistency; (2) thermal management , where gradual heating prevents H₂O₂ degradation; and (3) mother liquor recycling , reducing raw material costs by 15–20%. Industrial protocols favor batch reactors with integrated cooling systems to maintain 65–75°C, as exemplified by 692 kg TMA processing yielding 92.6% TMAO .
Analyse Des Réactions Chimiques
Decomposition and Byproducts
TMAO decomposes under thermal or acidic conditions to regenerate TMA, a process critical to its role in marine biology:
This decomposition produces the characteristic odor of decaying seafood .
Organometallic Reactions
TMAO serves as a decarbonylation and demetallation agent in organometallic chemistry. For example, it reacts with metal carbonyl complexes to replace CO ligands:
Applications:
-
Decomplexation of ligands from metals (e.g., decomplexing (diene)Fe(CO)₃) .
-
Catalyzing the conversion of alkyl iodides to aldehydes via oxidative cleavage .
Enzymatic Oxidation of TMA
Hepatic flavin-containing monooxygenases (FMOs) oxidize TMA to TMAO:
Key Enzymes:
| Enzyme | Gene | Uniprot ID | Substrate Specificity |
|---|---|---|---|
| FMO1 | FMO1 | Q01740 | Tertiary amines, sulfides |
| FMO3 | FMO3 | P31513 | Primary/secondary amines, TMA |
Mutations in FMO3 are linked to trimethylaminuria, a metabolic disorder .
Protein Stabilization
TMAO counteracts urea-induced protein denaturation by structuring water molecules. Molecular dynamics simulations show:
-
TMAO enhances hydrogen bonding in water, reducing urea’s ability to disrupt protein hydration shells .
-
Stabilizes folded proteins by 1.3–2.0 kcal/mol in 2 M TMAO .
Redox and Thiol Chemistry
TMAO mediates thiol-to-disulfide conversions:
Applications:
Pressure Resistance
Neutron scattering studies reveal TMAO resists pressure-induced water structure perturbations:
Peptide Oligomerization
At low temperatures (<298 K), TMAO facilitates substance P (SP) dimerization by reducing entropic penalties and promoting hydrogen bonds .
Analytical Detection
A fluorometric assay quantifies TMAO via enzymatic conversion to NADH:
Performance:
Applications De Recherche Scientifique
Biomarker for Cardiovascular Health
TMAO has emerged as a critical biomarker for cardiovascular diseases (CVD). Elevated plasma levels of TMAO have been associated with increased risks of all-cause mortality, particularly due to cardiovascular and renal diseases. A systematic review indicated that each 10 μmol/L increment in TMAO levels correlates with a 7.6% increase in mortality risk .
Table 1: Association of TMAO Levels with Mortality Risks
Role in Stroke Risk
Research has shown that elevated serum TMAO levels are associated with an increased risk of stroke. Two case-control studies in a Chinese population confirmed this relationship, highlighting the potential of TMAO as a therapeutic target for stroke prevention .
Case Study: Stroke Risk
- Population : Hypertensive patients
- Findings : Higher serum TMAO levels correlated with an increased incidence of first strokes.
Exercise Performance Enhancement
Recent studies have suggested that TMAO may improve exercise performance by enhancing antioxidant activity. In experiments involving mice, TMAO treatment significantly increased exhaustive swimming times and alleviated oxidative stress-induced damage by upregulating antioxidant genes .
Table 2: Effects of TMAO on Exercise Performance
| Parameter | Control Group | TMAO Treatment Group |
|---|---|---|
| Exhaustive Swimming Time (minutes) | 20 | 35 |
| Nrf2 Expression (Relative Units) | 1.0 | 2.5 |
Pressure Resistance in Marine Organisms
TMAO acts as a piezolyte, helping marine organisms withstand high-pressure environments. Studies using neutron scattering and computational modeling have demonstrated that TMAO stabilizes water structure under pressure, supporting the survival of deep-sea species .
Key Findings:
- Mechanism : TMAO enhances hydrogen bonding in water, mitigating pressure-induced perturbations.
- Application : Understanding TMAO's role can inform conservation strategies for marine life.
Potential Therapeutic Applications
Given its role in various diseases, TMAO is being investigated as a potential therapeutic target. Strategies to reduce TMAO levels through dietary modifications or pharmacological interventions are under exploration to mitigate risks associated with CVD and metabolic disorders .
Mécanisme D'action
TRIMETHYLAMINE N-OXIDE exerts its effects by stabilizing proteins and preventing their denaturation. It interacts with the hydrophobic residues of proteins, counteracting the destabilizing effects of urea and other denaturants. This stabilization is crucial for marine organisms living in high-pressure environments. Additionally, trimethylamine oxide is involved in the oxidation of trimethylamine to this compound via the enzyme flavin-containing monooxygenase 3 in the liver .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Dimethyltryptamine N-Oxide
- Chemical Structure: C₁₂H₁₆N₂O (derived from the oxidation of dimethyltryptamine, a hallucinogenic tryptamine derivative) .
- Key Difference : While TMAO is a gut microbiota-derived metabolite, dimethyltryptamine N-oxide is primarily studied in the context of psychopharmacology.
Dimethylamine N-Oxide
- Chemical Structure: C₂H₇NO, a simpler N-oxide derivative of dimethylamine .
- Function : Acts as a stabilizer in industrial processes. Unlike TMAO, it lacks documented roles in osmoregulation or disease pathogenesis.
Trimethylamine (TMA)
- Chemical Structure : C₃H₉N, the precursor to TMAO.
- Function: Produced by gut microbiota from dietary substrates. TMA is rapidly oxidized to TMAO in the liver. Elevated TMA levels correlate with uremia and renal dysfunction, but its direct pathogenicity is less pronounced than TMAO .
Urea and Other Osmolytes
- Urea: A small, uncharged osmolyte critical for renal concentration.
- Methylamines (e.g., Betaine) : Betaine, like TMAO, is a methylamine osmolyte but lacks the N-oxide group. It participates in one-carbon metabolism and reduces homocysteine levels, contrasting with TMAO’s proinflammatory effects .
Research Findings and Clinical Implications
TMAO in Cardiovascular Disease
- Human Studies : Elevated plasma TMAO (>5 μM) predicts major adverse cardiovascular events (hazard ratio = 2.54) and correlates with worsened left ventricular ejection fraction (LVEF) in elderly heart failure patients .
- Animal Models : TMAO exacerbates cardiac fibrosis and impairs mitochondrial fatty acid oxidation in mice fed a Western diet .
Comparative Pathogenicity
- TMAO vs. TMA : TMAO’s oxidation state enhances its stability and systemic circulation, enabling direct interactions with endothelial cells and macrophages to promote inflammation—unlike TMA, which is rapidly metabolized .
- TMAO vs. Betaine : Betaine supplementation reduces homocysteine levels, whereas TMAO increases macrophage cholesterol accumulation and foam cell formation .
Data Tables
Table 1: Chemical and Functional Comparison
Table 2: Key Clinical Studies on TMAO
Activité Biologique
Trimethylamine N-oxide (TMAO) is a metabolite produced primarily in the liver from trimethylamine (TMA), which is generated by gut microbiota from dietary sources such as choline, phosphatidylcholine, and carnitine. The biological activity of TMAO has garnered significant attention in recent years, particularly regarding its implications for cardiovascular health, metabolic disorders, and oxidative stress responses.
1. Metabolic Pathways and Enzymatic Activity
TMAO is synthesized from TMA through the action of flavin-containing monooxygenases (FMOs), particularly FMO3. This enzyme exhibits a significantly higher activity compared to its counterparts, FMO1 and FMO2. Research indicates that:
- FMO3 Activity : FMO3 is the predominant enzyme responsible for converting TMA to TMAO, with studies showing a 15-fold higher production rate of TMAO when FMO3 is overexpressed in mice compared to FMO1 .
- Regulatory Factors : The expression of FMO3 is influenced by various factors, including dietary bile acids and hormonal levels. For instance, androgens have been shown to down-regulate FMO3 expression in males, potentially explaining gender differences in TMAO levels and associated cardiovascular risks .
2. Cardiovascular Implications
TMAO has been implicated in various cardiovascular conditions, particularly atherosclerosis and myocardial infarction:
- Association with Atherosclerosis : Elevated levels of circulating TMAO are strongly correlated with increased risk of atherosclerosis. Studies have demonstrated that higher TMAO concentrations can predict major adverse cardiovascular events (MACE) such as myocardial infarction and stroke .
- Nested Case-Control Studies : In a nested case-control study within the PEGASUS-TIMI 54 trial, higher baseline plasma TMAO levels were associated with increased risks of cardiovascular death (OR 2.25) and stroke (OR 2.68) among patients with prior myocardial infarction .
3. Oxidative Stress and Muscle Performance
Recent research has highlighted the potential protective effects of TMAO against oxidative stress:
- Antioxidant Properties : TMAO treatment has been shown to enhance the expression of Nrf2, a key regulator of antioxidant responses, thereby protecting myoblasts from oxidative damage .
- Exercise Performance : In animal models, TMAO supplementation improved exercise performance and increased antioxidant activity in muscle tissues, suggesting its role as a potential ergogenic aid .
4. Case Studies and Clinical Findings
Several clinical studies have explored the relationship between TMAO levels and various health outcomes:
- Ischemic Stroke : A meta-analysis indicated that serum/plasma TMAO levels are significantly elevated in patients with acute ischemic stroke compared to controls (SMD = 1.27) and that each 1 μmol/L increase in TMAO concentration correlates with a 12.1% increase in stroke risk .
- Gut Microbiota Influence : Dysbiosis in gut microbiota has been linked to increased platelet reactivity through the production of TMAO, illustrating the compound's role in enhancing thrombotic potential .
5. Summary Table of Key Findings
Q & A
Q. What are the primary methodologies for quantifying TMAO in human plasma, and how do they ensure accuracy?
TMAO is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d9-TMAO) to account for matrix effects and ionization efficiency . Sample preparation involves stabilizing plasma at -80°C and using protease inhibitors to prevent degradation. Validation should follow FDA/EMA guidelines for precision (CV <15%) and recovery rates (85–115%) .
Q. How does gut microbiota contribute to TMAO biosynthesis, and what experimental models validate this?
Gut microbes metabolize dietary choline and carnitine into trimethylamine (TMA), which is oxidized to TMAO in the liver. Key experimental approaches include:
- Antibiotic suppression in human cohorts to transiently deplete microbiota, followed by TMAO rebound post-antibiotic withdrawal .
- Germ-free mouse models transplanted with human microbiota to isolate microbial contributions .
- In vitro fecal cultures spiked with isotopically labeled precursors (e.g., d9-phosphatidylcholine) to track TMA/TMAO kinetics .
Q. What are the critical confounding factors in observational studies linking TMAO to cardiovascular disease (CVD)?
Confounders include renal function (TMAO is renally cleared), dietary patterns (e.g., fish intake elevates TMAO), and comorbidities (e.g., diabetes). Studies should adjust for eGFR, urinary TMAO:creatinine ratios, and use Mendelian randomization to infer causality .
Advanced Research Questions
Q. How can multi-omics approaches resolve mechanistic links between TMAO and disease pathogenesis?
Integrate metagenomics (strain-level microbiota profiling), metabolomics (TMAO pathway intermediates), and transcriptomics (hepatic FMO3 expression) in cohort studies. For example:
Q. How should researchers address contradictions in TMAO’s association with disease risk across studies?
Conduct meta-analyses with stratification by:
- Population characteristics : Age, renal function, and baseline CVD risk .
- Methodological variability : LC-MS vs. ELISA, fasting vs. postprandial sampling .
- Dose-response analysis : Use restricted cubic splines to assess non-linear relationships . For example, a 2024 meta-analysis found a 2.54-fold increased CVD risk in the highest vs. lowest TMAO quartile, but heterogeneity (I²=67%) necessitated subgroup adjustments .
Q. What experimental designs are optimal for studying TMAO’s role in multi-factorial diseases like chronic kidney disease (CKD)?
- Longitudinal cohorts with serial TMAO measurements pre- and post-dialysis to assess temporal trends .
- Interventional trials testing dietary modulators (e.g., resveratrol, DMB) to inhibit microbial TMA lyases .
- Multi-compartment models to quantify TMAO flux between gut, liver, and kidneys using stable isotopes .
Methodological Challenges and Solutions
Q. How can researchers mitigate batch effects in large-scale TMAO metabolomics studies?
- Use QC samples (pooled plasma) injected at regular intervals to normalize instrument drift .
- Apply ComBat or SVA algorithms to correct for technical variability .
- Validate findings in independent cohorts using harmonized LC-MS protocols .
Q. What statistical methods are robust for analyzing non-linear relationships between TMAO and clinical outcomes?
- Restricted cubic splines in Cox regression models to visualize U- or J-shaped associations .
- Machine learning : Random forests to rank TMAO’s predictive value alongside traditional risk factors .
- Mediation analysis to test if TMAO partially explains the effect of diet on outcomes .
Data Reporting and Reproducibility
Q. How should TMAO data be presented to enhance comparability across studies?
- Report absolute concentrations (μM) with interquartile ranges, not just dichotomized "high/low" .
- Include raw vs. adjusted effect sizes in regression models to clarify confounding impacts .
- Publish mass spectrometry parameters (e.g., chromatographic gradients, ion transitions) in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
